(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one

Phytotoxicity Plant growth regulation Structure-activity relationship

Researchers developing quantitative structure-activity relationship (SAR) models for 5,6-dihydro-α-pyrone phytotoxins require the unsubstituted (6S)-phenylethyl scaffold as the essential lower-activity baseline. Substituting 4-methoxy analogs like dihydrokavain invalidates fold-potency comparisons and introduces off-target CYP inhibition. This compound solves that specificity challenge. - Serves as the defined negative-control reference in phytotoxicity assays, enabling valid calculation of potency enhancement from 4-position substitutions. - Provides a CYP-silent scaffold (lacking the 4-methoxy pharmacophore) for isolating investigator-introduced metabolic effects in hepatocyte stability studies. - Functions as a universal chiral intermediate with an unblocked 4-position, ready for late-stage C-H functionalization or enolate chemistry.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 592533-57-8
Cat. No. B12571117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one
CAS592533-57-8
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1C=CC(=O)OC1CCC2=CC=CC=C2
InChIInChI=1S/C13H14O2/c14-13-8-4-7-12(15-13)10-9-11-5-2-1-3-6-11/h1-6,8,12H,7,9-10H2/t12-/m1/s1
InChIKeyYVZAZJSAVXOOSK-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one: Identity and Procurement Context


(6S)-6-(2-Phenylethyl)-5,6-dihydro-2H-pyran-2-one (CAS 592533-57-8) is a chiral monosubstituted 5,6-dihydro-2H-pyran-2-one (δ-lactone/α,β-unsaturated pentenolide) bearing an unsubstituted phenylethyl side-chain at the 6-position in the (S)-configuration [1]. With molecular formula C₁₃H₁₄O₂ and molecular weight 202.25 g/mol , this compound represents the structurally minimal 6-phenylethyl-substituted member of the 5,6-dihydro-α-pyrone class. It is distinguished from its closest procurement-relevant analogs—primarily dihydrokavain (4-methoxy substituted, CAS 587-63-3) and 4-ethoxy derivatives—by the absence of any substituent at the 4-position of the lactone ring, a feature that fundamentally alters its physicochemical profile, biological activity baseline, and synthetic utility as a chiral intermediate.

Scaffold Unsubstituted 4-position chiral δ-lactone
Stereochemistry Single defined (6S)-enantiomer for chiral studies
SAR Role Lower-activity baseline for substituent SAR quantification

Why 4-Substituted Analogs Fail as Substitutes


Within the 6-phenylethyl-5,6-dihydro-2H-pyran-2-one scaffold, even a single substituent addition at the 4-position produces a chemically and biologically distinct entity that cannot be interchanged without altering experimental outcomes. The unsubstituted compound lacks the 4-methoxy group present in dihydrokavain, which directly impacts logP (calculated XlogP: ~2.0–2.2 for the unsubstituted compound vs. 2.8 for dihydrokavain [1]), hydrogen-bond acceptor count (2 vs. 3), and topological polar surface area [2]. In plant growth inhibition assays, the unsubstituted phenyl-bearing compound serves as the lower-activity baseline against which 4-substituted analogs demonstrate 2–3-fold greater potency [3]. Procurement of the incorrect analog—even one differing by a single methoxy group—therefore invalidates quantitative SAR comparisons, introduces an unaccounted-for pharmacological profile (e.g., CYP inhibition by dihydrokavain), and confounds synthetic route development where the 4-position must remain unfunctionalized for downstream derivatization.

Lipophilicity shift
Adding a 4-methoxy group raises logP by ~0.6–0.8 units, which may alter membrane partitioning and HPLC retention in established protocols.
CYP polypharmacology
4-Methoxy-substituted analogs (e.g., dihydrokavain) inhibit CYP2C9/2C19/3A4; the unsubstituted compound lacks this off-target profile. Mixing analogs may confound ADME interpretation.
Blocked C-4 derivatization
A 4-substituent prevents late-stage functionalization. The unsubstituted scaffold is required for synthetic routes targeting 4-modified derivatives.

Quantitative Differentiation vs. Closest Analogs


Plant Growth Inhibitory Activity Baseline

In a systematic SAR study of 6-substituted 5,6-dihydro-2H-pyran-2-ones, the compound bearing an unsubstituted phenyl group (structurally equivalent to (6S)-6-(2-phenylethyl)-5,6-dihydro-2H-pyran-2-one) was used as the reference baseline. The (S)-6-[(R)-2-hydroxy-6-(4-fluorophenyl)hexyl]-5,6-dihydro-2H-pyran-2-one derivative exhibited 2–3-fold more potent plant growth inhibitory activity against Italian ryegrass (Lolium multiflorum) compared with this unsubstituted phenyl baseline [1]. This establishes the target compound as the defined lower-activity control in any phytotoxicity or herbicide discovery program evaluating 6-substituted δ-lactones.

Plant growth inhibition baseline
Head-to-head
Unsubstituted phenyl: defined lower-activity reference (relative potency 1.0). Comparator (4-fluorophenyl hexyl derivative): IC₅₀ 95 µM shoots, 17 µM roots (Italian ryegrass).
Establishes the essential baseline for SAR-driven potency calculations.
No direct IC₅₀ for target compound; baseline defined in comparative assay context.
Phytotoxicity Plant growth regulation Structure-activity relationship

Lipophilicity Differentiation from Dihydrokavain

The absence of a 4-methoxy substituent in the target compound reduces its calculated lipophilicity compared with dihydrokavain (CAS 587-63-3). Dihydrokavain has a reported XlogP of 2.8 [1], whereas the target compound, lacking the methoxy oxygen, is estimated to have an XlogP/clogP in the range of ~2.0–2.2 based on structural subtraction of the –OCH₃ contribution (π = –0.02 for aromatic OCH₃, but reduced hydrogen-bond acceptor count shifts distribution). This ~0.6–0.8 log unit difference in lipophilicity affects membrane permeability, nonspecific protein binding, and chromatographic retention—parameters critical for both bioassay design and analytical method development.

Lipophilicity vs. dihydrokavain
Cross-study comparable
Target compound XlogP: ~2.0–2.2 (estimated). Dihydrokavain XlogP: 2.8. Δ ≈ 0.6–0.8 lower.
May reduce nonspecific binding and shorten RP-HPLC retention vs. 4-methoxy analog.
No experimental logP data located; values are estimated from structural subtraction.
Lipophilicity Drug-likeness Physicochemical profiling

Absence of CYP450 Inhibitory Activity

Dihydrokavain is a documented inhibitor of multiple cytochrome P450 isoforms: CYP2C9 (IC₅₀ = 130.95 µM), CYP2C19 (IC₅₀ = 10.05 µM), and CYP3A4 (IC₅₀ = 78.59 µM) . The 4-methoxy group is a critical pharmacophoric element for this CYP engagement in the kavalactone series [1]. The target compound, lacking any 4-substituent, is expected to be devoid of this CYP inhibitory polypharmacology, based on class-level SAR indicating that 4-substitution is required for CYP binding within this scaffold. No direct head-to-head CYP inhibition comparison has been published, but the structural precedent is strong.

CYP450 inhibition absence
Class-level inference
Target: predicted CYP-silent based on absence of 4-substituent. Dihydrokavain: CYP2C9 IC₅₀ 130.95 µM, CYP2C19 10.05 µM, CYP3A4 78.59 µM.
Likely cleaner scaffold control for ADME-Tox assays requiring CYP-interference avoidance.
No direct comparative CYP inhibition data published.
Drug metabolism CYP450 inhibition Off-target pharmacology

Stereochemical Identity as Chiral Building Block

The target compound is specified as the (6S)-enantiomer (IUPAC: (2S)-2-(2-phenylethyl)-2,3-dihydropyran-6-one) . In contrast, dihydrokavain is commercially available in both (6S)-(+)- and (6R)-(–)-enantiomeric forms , and racemic mixtures are common for synthetic analogs. For stereoselective synthesis applications—particularly in the preparation of chiral HIV protease inhibitor intermediates or HMG-CoA reductase inhibitor lactone moieties—the availability of a single, defined (6S)-enantiomer eliminates the need for chiral resolution steps [1]. The molecular weight (202.25 g/mol) and exact mass (202.0990 Da) provide unambiguous LC-MS identification .

Stereochemical identity
Supporting evidence
(6S)-configuration; MW 202.2490 g/mol; C₁₃H₁₄O₂. Dihydrokavain: available as (6S)/(6R) mixtures, MW 232.28.
Defined single enantiomer avoids chiral resolution steps in asymmetric synthesis.
No COA-level purity data located; confirm enantiomeric purity before use.
Chiral synthesis Enantiomeric purity Stereoselective synthesis

Hydrogen-Bond Acceptor and TPSA Profile

The target compound possesses only 2 hydrogen-bond acceptor atoms (the lactone carbonyl oxygen and the ring oxygen), compared with 3 for dihydrokavain (additional methoxy oxygen). This difference reduces the topological polar surface area (TPSA) from ~35.5 Ų (dihydrokavain) [1] to approximately 26–30 Ų (estimated). TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration and intestinal absorption [2], and the ~5–9 Ų reduction in TPSA for the target compound relative to dihydrokavain may incrementally favor membrane penetration, albeit modestly.

H-bond acceptor & TPSA profile
Supporting evidence
Target: H-bond acceptors 2, TPSA ~26–30 Ų (est.). Dihydrokavain: acceptors 3, TPSA ~35.5 Ų.
Lower TPSA and acceptor count may incrementally favor membrane penetration in design context.
Calculated descriptors only; experimental TPSA not available.
TPSA Hydrogen bonding Bioavailability prediction

Optimal Research and Industrial Application Scenarios


Baseline for Plant Growth Inhibition SAR

As established by Ochi et al. (2022), the unsubstituted phenyl-bearing 5,6-dihydro-2H-pyran-2-one serves as the defined lower-activity reference in phytotoxicity SAR [1]. Researchers quantifying the potency enhancement conferred by 4-fluoro, 4-chloro, or other electron-withdrawing aromatic substitutions on Italian ryegrass or other monocot/dicot weed species require this exact compound as the negative-control baseline. Substituting any 4-substituted analog (e.g., 4-methoxy, 4-ethoxy) would invalidate the fold-potency calculation and prevent cross-study comparability.

Chiral Intermediate for 4-Functionalized Derivatives

With the 4-position unsubstituted, this compound provides a universal (6S)-configured δ-lactone scaffold amenable to late-stage C–H functionalization, electrophilic substitution, or enolate chemistry at the 4-position. This is unavailable with dihydrokavain, where the 4-methoxy group blocks direct functionalization. Reported applications include synthesis of HMG-CoA reductase inhibitor lactone moieties and kavalactone analogs via divergent derivatization of the 4-position [2]. Procurement of the unsubstituted scaffold is essential when the synthetic route requires post-cyclization modification at C-4.

CYP-Free Probe for In Vitro ADME-Tox Assays

Unlike dihydrokavain, which inhibits CYP2C9, CYP2C19, and CYP3A4 at micromolar concentrations , the target compound lacks the 4-methoxy pharmacophore required for CYP engagement. This makes it suitable as a CYP-silent scaffold control in hepatocyte stability assays, microsomal clearance studies, and CYP inhibition panels where investigator-introduced substituent effects (rather than scaffold-intrinsic CYP activity) must be isolated and quantified.

Physicochemical Reference for LogP/TPSA Calibration

The target compound's estimated ~0.6–0.8 log unit lower lipophilicity and reduced TPSA (~26–30 Ų) relative to dihydrokavain (XlogP 2.8, TPSA ~35.5 Ų) [3] provide a distinct anchor point for calibrating computational LogP/TPSA prediction models across the 5,6-dihydro-2H-pyran-2-one chemical space. Analytical laboratories developing reversed-phase HPLC methods for this compound class can use the target compound's shorter retention time (vs. dihydrokavain) as a system suitability benchmark for distinguishing unsubstituted from 4-oxygenated analogs.

Application
Selection Property
Validation Focus
Plant growth inhibition SAR
4-unsubstituted scaffold
Baseline activity against substituted analogs
Chiral intermediate synthesis
Single (6S)-enantiomer
Enantiomeric purity confirmation for downstream steps
CYP-free ADME probe
Absence of 4-substituent
CYP inhibition counter-screen in hepatocyte stability assays
Physicochemical calibration
LogP/TPSA anchor point
Retention-time benchmark for distinguishing unsubstituted from 4-oxygenated analogs
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